(1-Oxido-2-pyridinyl)(phenyl)methanone
Description
Structure
3D Structure
Properties
CAS No. |
4789-06-4 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.2 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9H |
InChI Key |
WUHNPPJCSDOKJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=[N+]2[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=[N+]2[O-] |
solubility |
29.9 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzoylpyridine N Oxide and Its Derivatives
Direct N-Oxidation Approaches
The most common strategy for the synthesis of 2-benzoylpyridine (B47108) N-oxide involves the direct oxidation of the nitrogen atom in the 2-benzoylpyridine backbone. This can be achieved through various methods, ranging from traditional protocols to more modern, environmentally friendly systems.
Conventional Oxidation Protocols (e.g., H2O2/Acetic Acid)
Historically, the N-oxidation of pyridines has been accomplished using strong oxidizing agents. A widely used conventional method employs a mixture of hydrogen peroxide (H₂O₂) and acetic acid. clockss.orgmdpi.com This combination generates peracetic acid in situ, which then acts as the oxidant. The reaction is typically carried out by treating the parent pyridine (B92270) with an excess of hydrogen peroxide in glacial acetic acid. clockss.org While effective, this method often requires harsh reaction conditions and can lead to the formation of byproducts. Other traditional oxidants include peroxybenzoic acid, which was used in the first reported synthesis of pyridine-N-oxide. wikipedia.org
The oxidation of pyrimidine (B1678525) derivatives with hydrogen peroxide in glacial acetic acid has been shown to yield a mixture of their 1-oxides and 3-oxides. clockss.org The use of strong oxidants like potassium bichromate has also been reported for the synthesis of 2-benzoylpyridine from phenyl(pyridin-2-yl)methanol (B192787), but this method suffers from the high toxicity of the chromium reagent. google.com
Green Chemistry Oxidation Systems
In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign oxidation protocols. These "green" methods aim to minimize waste, avoid hazardous reagents, and improve energy efficiency.
An emerging green alternative for N-oxidation involves the use of enzyme-based systems. One such system utilizes a combination of lipase (B570770) and glucose oxidase. While specific data on the direct application of this dual-enzyme system to 2-benzoylpyridine is limited, the principle has been established for related transformations. These enzymatic methods operate under mild conditions and offer high selectivity, reducing the environmental impact associated with traditional chemical oxidants. The study of glucose oxidation and its relationship with intermediary metabolism has highlighted the role of pyridine nucleotides in these biological processes. nih.gov
Continuous flow microreactors have emerged as a powerful tool for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.netorganic-chemistry.orgpeeref.comalmacgroup.comuni-mainz.de For the N-oxidation of pyridine derivatives, a continuous flow system using a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide (H₂O₂) in methanol (B129727) as the oxidant has been successfully developed. researchgate.netorganic-chemistry.orgpeeref.com This method has demonstrated high yields (up to 99%) for various pyridine N-oxides and has been operated continuously for over 800 hours without significant loss of catalyst activity. researchgate.netorganic-chemistry.org The precise control over reaction parameters, such as temperature and residence time, allows for optimized production and minimizes safety hazards associated with exothermic oxidation reactions. researchgate.netalmacgroup.com
Table 1: Comparison of Batch vs. Continuous Flow N-Oxidation
| Feature | Batch Reactor | Continuous Flow Microreactor |
| Yield | Variable | Up to 99% researchgate.netorganic-chemistry.org |
| Safety | Potential for thermal runaway | Enhanced safety and control researchgate.netalmacgroup.com |
| Scalability | Challenging | Readily scalable organic-chemistry.org |
| Efficiency | Lower | Higher efficiency researchgate.netorganic-chemistry.org |
| Catalyst Reuse | Often difficult | Continuous operation with catalyst stability researchgate.netorganic-chemistry.org |
Specific N-Oxidation of 2-Benzoylpyridine Precursors
The N-oxidation can also be performed on precursors to 2-benzoylpyridine. For instance, phenyl(pyridin-2-yl)methanol can be oxidized to 2-benzoylpyridine, which can then undergo N-oxidation. google.com Alternatively, the N-oxidation can be carried out on a substituted pyridine before the introduction of the benzoyl group. For example, 2-chloromethylpyridine derivatives can be oxidized to their corresponding N-oxides using m-chloroperoxybenzoic acid (mCPBA) at low temperatures. researchgate.netgoogle.com These N-oxide intermediates can then be further functionalized. researchgate.net
Functionalization of Pyridine N-Oxides to Yield Benzoyl Derivatives
An alternative synthetic route involves the functionalization of a pre-formed pyridine N-oxide ring to introduce the benzoyl group. Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution than their parent pyridines, making them valuable synthetic intermediates. semanticscholar.orgscripps.edu
The introduction of functional groups at the 2-position of pyridine N-oxides is a well-established strategy. For example, treatment of pyridine N-oxide with phosphorus oxychloride can yield 2-chloropyridine, which can then be a precursor for further reactions. wikipedia.org Palladium-catalyzed cross-coupling reactions are also widely used to functionalize pyridine N-oxides. For instance, the direct arylation of pyridine N-oxides with aryl bromides or triflates can be achieved using a palladium catalyst to introduce an aryl group at the 2-position. semanticscholar.org
Furthermore, a rhodium-catalyzed Suzuki-Miyaura coupling reaction has been reported for the synthesis of 2-benzoylpyridine N-oxide derivatives through the activation of a C(O)-C bond. researchgate.net This method allows for the formation of the benzoyl group directly on the N-oxidized pyridine ring. The N-oxide moiety can act as a directing group and can be subsequently removed if desired. researchgate.netorganic-chemistry.org
The functionalization of pyridine N-oxides can also be achieved through radical reactions, showcasing the versatility of these compounds in organic synthesis. nih.gov
Decarboxylative Acylation of Pyridine N-Oxides
Decarboxylative acylation has emerged as a powerful method for the C–H functionalization of pyridine N-oxides. This approach utilizes readily available carboxylic acids as acylation reagents, releasing carbon dioxide as the only byproduct, which aligns with the principles of green chemistry.
Photocatalytic Approaches (e.g., Organic Dye Catalysis)
Visible-light photocatalysis offers a mild and environmentally benign strategy for the decarboxylative acylation of pyridine N-oxides. researchgate.net Organic dyes, acting as photocatalysts, can initiate the reaction under ambient temperature and pressure, avoiding the need for harsh reagents or high energy input.
A notable example involves the use of fluorescein (B123965) dimethylammonium as an organic dye photocatalyst. researchgate.net This system effectively catalyzes the reaction between pyridine N-oxides and α-oxocarboxylic acids to produce 2-aroylacylpyridine N-oxides in moderate to good yields. The reaction proceeds via a radical mechanism initiated by the photo-excited dye. For instance, the reaction of pyridine N-oxide with phenylglyoxylic acid using fluorescein dimethylammonium under blue LED irradiation yields 2-benzoylpyridine N-oxide. researchgate.net This method has been successfully applied to the gram-scale synthesis of an intermediate for the drug acrivastine. researchgate.net
The proposed mechanism suggests that the photocatalyst mediates the formation of acyl radicals from α-oxocarboxylic acids through a single-electron transfer (SET) process, followed by decarboxylation. nih.gov These acyl radicals then add to the C2 position of the pyridine N-oxide. The choice of solvent can be critical for controlling the selectivity and yield of the desired product. researchgate.net
| Catalyst | Reactants | Product | Yield (%) | Conditions |
| Fluorescein dimethylammonium | Pyridine N-oxide, Phenylglyoxylic acid | 2-Benzoylpyridine N-oxide | 75 | 10 W blue LED, DCE, rt, 24 h |
| Fluorescein dimethylammonium | 4-Methylpyridine N-oxide, Phenylglyoxylic acid | 2-Benzoyl-4-methylpyridine N-oxide | 66 | 10 W blue LED, DCE, rt, 24 h |
| Fluorescein dimethylammonium | 4-Bromopyridine N-oxide, Phenylglyoxylic acid | 2-Benzoyl-4-bromopyridine N-oxide | 82 | 10 W blue LED, DCE, rt, 24 h |
| This table presents selected data from a study on photocatalytic decarboxylative acylation. researchgate.net |
Regiospecific Alkylation and Arylation Strategies
Achieving regiospecific functionalization of the pyridine N-oxide ring is crucial for the synthesis of well-defined derivatives. Grignard reagent additions and copper-catalyzed cross-coupling reactions are two prominent strategies to achieve this control.
Grignard Reagent Additions
Grignard reagents are versatile nucleophiles that can add to pyridine N-oxides, leading to the formation of various substituted pyridines. rsc.org The reaction of pyridine N-oxides with Grignard reagents can lead to the formation of 2-substituted pyridine N-oxides, although careful control of reaction conditions is often necessary to prevent side reactions like ring-opening. diva-portal.org The temperature, in particular, plays a critical role in the outcome of the reaction. For instance, maintaining the reaction temperature below -20 °C can suppress undesired ring-opening pathways. diva-portal.org
While direct addition of a benzoyl Grignard reagent is not a common route, a related approach involves the ortho-metalation of pyridine N-oxides using a Grignard reagent, followed by quenching with an appropriate electrophile. diva-portal.org This directed ortho-metalation allows for the introduction of various functional groups at the C2 position. For example, after ortho-metalation, treatment with diphenyliodonium (B167342) triflate in the presence of a palladium catalyst can yield the 2-phenylated product. scite.ai
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds. In the context of 2-benzoylpyridine N-oxide synthesis, a copper-catalyzed aerobic oxidation of 2-benzylpyridine (B1664053) N-oxides has been reported. uantwerpen.be This method utilizes the N-oxide group as a built-in directing group and activator for the benzylic C-H oxidation, proceeding without the need for external additives. uantwerpen.be
The reaction conditions can be tuned to favor the formation of the desired ketone product and suppress side reactions such as N-deoxygenation. uantwerpen.be This methodology is tolerant of a range of electron-donating and electron-withdrawing substituents on both the pyridine and phenyl rings. uantwerpen.be The resulting 2-benzoylpyridine N-oxide products are valuable as they retain the N-oxide functionality, which can be used for further post-functionalization of the pyridine ring. uantwerpen.be
| Substrate | Catalyst | Oxidant | Product | Yield (%) |
| 2-Benzylpyridine N-oxide | CuI | O2 | 2-Benzoylpyridine N-oxide | High |
| 2-(4-Methoxybenzyl)pyridine N-oxide | CuI | O2 | 2-(4-Methoxybenzoyl)pyridine N-oxide | Moderate to Good |
| 2-Benzyl-4-chloropyridine N-oxide | CuI | O2 | 2-Benzoyl-4-chloropyridine N-oxide | Moderate to Good |
| This table summarizes the scope of the copper-catalyzed aerobic oxidation of benzylpyridine N-oxides. uantwerpen.be |
Deoxygenation and Reductive Transformations of Pyridine N-Oxides in Synthetic Sequences
The N-oxide group in 2-benzoylpyridine N-oxide is often introduced to facilitate a specific synthetic transformation and is subsequently removed to yield the final target molecule, 2-benzoylpyridine.
Metal-Catalyzed Deoxygenation Systems
A variety of metal-catalyzed systems have been developed for the deoxygenation of pyridine N-oxides. These methods are often milder and more selective than classical deoxygenation reagents.
Palladium-catalyzed transfer oxidation of trialkylamines provides a convenient and chemoselective method for the deoxygenation of pyridine N-oxide derivatives. organic-chemistry.org This reaction typically employs a palladium acetate (B1210297) catalyst with a diphosphine ligand, such as dppf, and uses triethylamine (B128534) as both a base and an oxygen acceptor. organic-chemistry.org The reaction proceeds efficiently under either conventional heating or microwave irradiation and tolerates a wide range of functional groups. organic-chemistry.org
Molybdenum catalysts have also been shown to be effective for deoxygenation. For example, dichlorodioxomolybdenum(VI) can catalyze the deoxygenation of N-oxides using triphenylphosphine (B44618) as the oxygen acceptor. researchgate.net Other systems, such as those employing zinc in the presence of ammonium (B1175870) chloride, can also achieve the reduction of 2-benzoylpyridine N-oxides to their corresponding pyridines. uantwerpen.be
| Catalyst System | Reducing Agent/Oxygen Acceptor | Substrate | Product |
| [Pd(OAc)2]/dppf | Triethylamine | Substituted Pyridine N-oxides | Substituted Pyridines |
| Dichlorodioxomolybdenum(VI) | Triphenylphosphine | General N-oxides | Deoxygenated products |
| Zn/NH4Cl | - | 2-Benzoylpyridine N-oxide | 2-Benzoylpyridine |
| This table highlights various metal-catalyzed systems for the deoxygenation of pyridine N-oxides. |
Metal-Free Reduction Methodologies
Iodide/Formic Acid Systems
A novel and sustainable deoxygenation method for heterocyclic N-oxides utilizes a system of iodide and formic acid. rsc.orgresearchgate.net This approach employs iodide as a catalytic reductant, which is regenerated in the process by formic acid. rsc.orgrsc.org Formic acid serves multiple roles as the stoichiometric reductant, a Brønsted activator, and the solvent. rsc.orgrsc.org The production of formic acid from biomass or CO2 valorization enhances the sustainable appeal of this method. rsc.org
The system demonstrates high efficiency and remarkable chemoselectivity, proving compatible with a variety of functional groups that are typically susceptible to reduction. rsc.org Computational DFT studies suggest that the deoxygenation mechanism involves a direct SN2-type interaction between the iodide and the oxygen atom of the N-oxide. rsc.org This interaction occurs within a framework of magnesium iodide (MgI₂) and formic acid, leading to the formation of the N-heterocycle and a hypoiodite (B1233010) unit. rsc.org The iodide catalyst is then regenerated from hypoiodite, a process facilitated by formic acid. rsc.org
Significantly, this method has been successfully applied to carbonyl-containing N-oxides. rsc.org In a study demonstrating the scope of this methodology, 4-benzoylpyridine (B1666322) N-oxide was subjected to the optimal reaction conditions, achieving a high yield of the deoxygenated product while leaving the carbonyl group intact. rsc.org This highlights the orthogonality of the reduction system. rsc.org The use of MgI₂ as the iodide source has been found to be convenient for this metal-free reduction. rsc.org
Table 1: Deoxygenation of Substituted Pyridine N-Oxides using Iodide/Formic Acid
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Acetylpyridine N-oxide (1h) | 4-Acetylpyridine (2h) | 98 |
| 2 | 4-Benzoylpyridine N-oxide (1i) | 4-Benzoylpyridine (2i) | 96 |
| 3 | 4-Cyanopyridine N-oxide (1j) | 4-Cyanopyridine (2j) | 98 |
| 4 | 2,6-Lutidine N-oxide (1e) | 2,6-Lutidine (2e) | 99 |
| Data sourced from a study on the deoxygenation of heterocyclic N-oxides. rsc.org Reaction conditions involved using MgI₂ (10 mol%) in formic acid under microwave activation. |
Photoreduction Strategies
Photoreduction offers an alternative pathway for the deoxygenation of pyridine N-oxides, harnessing light energy to drive the chemical transformation. nih.govrsc.org Rhenium-based photocatalysts, such as [Re(4,4′-tBu-bpy)(CO)₃Cl] (Re-3), have proven effective for the deoxygenation of various synthetically relevant and functionalized pyridine N-oxides under ambient conditions. nih.govrsc.org This photocatalytic approach can reduce compounds with a wide range of reduction potentials. nih.govrsc.org
The process is initiated by the excitation of the photocatalyst with light. nih.gov Mechanistic studies suggest that for many heteroaromatic N-oxides, the reaction proceeds from an excited singlet state, although triplet excited states can also be involved in some cases. wur.nl The reaction is often quenched in the absence of light, confirming its photocatalytic nature. researchgate.net The efficiency of the photoreduction can be influenced by the specific rhenium complex used as the catalyst. nih.gov Kinetic studies have shown that different catalysts exhibit varying performance levels in the photoreduction of pyridine N-oxide. nih.govresearchgate.net
Table 2: Kinetic Profile of Pyridine N-Oxide Photoreduction with Different Rhenium Catalysts
| Catalyst | Yield after 1h (%) | Yield after 3h (%) | Yield after 6h (%) |
| Re-1 | 24 | 48 | 70 |
| Re-2 | 45 | 83 | 99 |
| Re-3 | 66 | 99 | >99 |
| Re-4 | 14 | 26 | 38 |
| Re-5 | 6 | 13 | 19 |
| Data determined by ¹H NMR analysis. nih.govresearchgate.net Reaction conditions: pyridine N-oxide (100 µmol), catalyst (5 µmol, 5 mol%), DIPEA (570 µmol), CD₃CN (0.5 mL), 20 °C. nih.gov |
Regeneration of Pyridine N-Oxides within Catalytic Cycles
Pyridine N-oxides are not only synthetic targets but also crucial intermediates in various catalytic cycles where they are formed and then consumed to yield a functionalized product, allowing the catalyst to regenerate. nih.govnih.gov
In one biomolecule-inspired approach for asymmetric N-oxidation, a peptide-based catalyst facilitates the oxidation of a pyridine substrate to its corresponding N-oxide. nih.gov The formation of the desired pyridine N-oxide completes the catalytic cycle and regenerates the initial catalyst. nih.gov An interesting feature of this system is that both the pyridine substrate and the pyridine N-oxide product can serve as transient co-catalysts. nih.gov
Visible-light photoredox catalysis provides another context for the in-situ generation and consumption of pyridine N-oxides. nih.gov In one such method, an alkyl radical is generated and adds to a pyridine N-oxide. nih.gov The photocatalyst is then regenerated through a single-electron transfer from an alkyl trifluoroborate, which closes the oxidative quenching cycle. nih.gov Another proposed mechanism involves the reduction of a perfluoroiodo reagent by the excited photocatalyst to generate a perfluorinated radical. nih.gov This radical adds to the pyridine N-oxide, and after a series of steps, the final product is released, and the catalyst is reduced by a carbonate anion to complete the cycle. nih.gov These examples underscore the role of pyridine N-oxides as reactive intermediates that enable complex functionalizations while allowing for the turnover of the primary catalyst. nih.gov
Chemical Reactivity and Mechanistic Investigations
Single-Electron Transfer (SET) Processes and Radical Chemistry
Recent research has highlighted the ability of pyridine (B92270) N-oxides to engage in single-electron transfer (SET) processes, a departure from their classic two-electron transfer chemistry. chemrxiv.org This capability allows them to serve as precursors to highly reactive oxygen-centered radicals, opening new avenues for catalysis and chemical synthesis. chemrxiv.orgacs.org The generation of these radical species is often accomplished through photoredox catalysis, where a photocatalyst, upon excitation by visible light, facilitates the single-electron oxidation of the pyridine N-oxide. chemrxiv.orgchemrxiv.org
Generation of Pyridine N-Oxy Radicals
Pyridine N-oxy radicals are key intermediates that are catalytically generated from their corresponding N-oxides. chemrxiv.orgresearchgate.net This transformation is typically initiated by a photoredox catalyst, such as 9-mesityl-10-methylacridinium (Mes-Acr-Me+) or other acridinium (B8443388) salts, which, in its excited state, is a potent oxidant. nih.govnih.gov The excited photocatalyst abstracts a single electron from the pyridine N-oxide, converting it into a pyridine N-oxide cation radical, also referred to as a pyridine N-oxy radical. chemrxiv.orgdigitellinc.comchemrxiv.org
This process is a foundational step for a variety of subsequent reactions. The resulting electrophilic N-oxy radical is a potent hydrogen atom transfer (HAT) agent and can also add to unsaturated systems like olefins. nih.govchemrxiv.org The versatility of this method is enhanced by the fact that a wide library of pyridine N-oxides is readily accessible, either commercially or through the simple oxidation of pyridines, allowing for the fine-tuning of the radical's reactivity. acs.orgnih.gov
Photoinduced Pyridine N-Oxide Catalysis
The photocatalytic generation of pyridine N-oxy radicals serves as the basis for several novel chemical transformations. By harnessing the reactivity of these transient radical species, chemists have developed new methods for the functionalization of organic molecules.
A significant application of photoinduced pyridine N-oxide catalysis is the regioselective difunctionalization of unactivated α-olefins. nih.gov Researchers have developed a method for the carbohydroxylation and aminohydroxylation of these substrates using a dual photoredox/pyridine N-oxide catalytic system. nih.govchemrxiv.org
The proposed mechanism begins with the generation of the pyridine N-oxy radical via SET from the N-oxide to the excited photocatalyst. chemrxiv.org This electrophilic radical then undergoes a regioselective anti-Markovnikov addition to the α-olefin, generating a carbon-centered radical intermediate. chemrxiv.orgchemrxiv.org This intermediate can then participate in further reactions, ultimately leading to the formation of primary alcohols (carbohydroxylation) or β-amino alcohols (aminohydroxylation). nih.govchemrxiv.org This strategy provides a direct, catalytic route to convert simple alkenes into valuable, functionalized products. nih.govchemrxiv.org
Table 1: Examples of Photoredox/Pyridine N-Oxide Catalyzed Aminohydroxylation of α-Olefins This interactive table summarizes the results for the aminohydroxylation of α-olefins using diisopropyl azodicarboxylate (DIAD) as the radical acceptor.
| α-Olefin Substrate | Product Yield |
| 1-Hexene | 74% |
| Styrene | 65% |
| 1-Octene | 71% |
| Allylbenzene | 68% |
Data sourced from studies on photoredox catalyzed anti-Markovnikov addition reactions. chemrxiv.org
Pyridine N-oxides have also been employed as catalysts for generating alkyl radicals from stable precursors like alkylboronic acids. researchgate.net In a reported protocol, a photoexcited 4-nitropyridine N-oxide acts as a catalyst to promote the nucleo-homolytic substitution of boronic acids. researchgate.net This process effectively transforms a wide range of readily available aliphatic boronic acids into their corresponding alkyl radicals. researchgate.net These generated radicals are then available for subsequent C-C or C-N bond-forming reactions, including alkylation, amination, and cyanation. researchgate.net The method is notable for its compatibility with various functional groups and its applicability to primary, secondary, and even tertiary boronic acids. researchgate.net
Table 2: Selected Examples of Alkyl Radical Generation from Boronic Acids and Subsequent Functionalization This interactive table showcases the versatility of using photoexcited 4-nitropyridine N-oxide to generate alkyl radicals from boronic acids for various bond-forming reactions.
| Boronic Acid | Radical Acceptor | Product | Yield |
| Cyclohexylboronic acid | Benzalmalononitrile | Alkylated product | 95% |
| n-Butylboronic acid | Diisopropyl azodicarboxylate (DIAD) | Aminated product | 85% |
| tert-Butylboronic acid | Benzalmalononitrile | Alkylated product | 56% |
| Methyl boronic acid | Benzalmalononitrile | Methylated product | 65% |
Data based on research into photoinduced pyridine N-oxide catalyzed carbon radical generation. researchgate.net
Site-Selective C-H Functionalization via HAT Catalysts
Pyridine N-oxides have proven to be highly effective precursors for hydrogen atom transfer (HAT) catalysts, enabling the site-selective functionalization of unactivated C(sp³)–H bonds. chemrxiv.orgresearchgate.netnih.gov The catalytically generated pyridine N-oxy radicals are strong HAT agents capable of abstracting hydrogen atoms from a broad range of aliphatic substrates, including alkanes. chemrxiv.orgnih.gov
This HAT event generates a carbon-centered radical from the substrate, which can then be trapped by a suitable radical acceptor, such as an activated olefin or a heteroarene, to form a new C-C bond. nih.gov A key advantage of this system is its tunability; by making simple structural modifications to the pyridine N-oxide, the reactivity and selectivity of the corresponding N-oxy radical can be finely controlled. chemrxiv.orgchemrxiv.org This allows for selective functionalization of otherwise inert secondary and primary C–H bonds. chemrxiv.orgresearchgate.net For instance, studies have shown that 2,6-dichloropyridine N-oxide is a particularly effective HAT catalyst for these transformations. digitellinc.com
C-H Functionalization Reactions
Beyond the HAT-mediated processes, pyridine N-oxides can participate in other types of C-H functionalization reactions. For example, palladium-catalyzed oxidative C-C bond formation based on the C-H activation of pyridine N-oxides has been developed. acs.org These protocols allow for the ortho-alkenylation and direct ortho-arylation of the pyridine N-oxide ring itself. In these reactions, the N-oxide group acts as a directing group, facilitating the palladium-catalyzed activation of the adjacent C-H bond, leading to highly site-selective functionalization. acs.org
C-C Bond Activation and Cleavage
The carbonyl group in (1-Oxido-2-pyridinyl)(phenyl)methanone provides a handle for transition metal-catalyzed reactions that proceed via the activation and cleavage of the adjacent C-C bond.
A notable advancement is the rhodium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-benzoylpyridine (B47108) N-oxide derivatives with arylboronic acids. nih.govresearchgate.net This transformation proceeds through the activation of the C(O)-C bond, effectively using the ketone as a coupling partner. nih.govresearchgate.net The N-oxide moiety acts as a directing group, facilitating the oxidative addition of the rhodium catalyst to the C(aryl)-C(carbonyl) bond. researchgate.net
The reaction demonstrates broad applicability, activating both C(sp²)-C(O) and C(sp³)-C(O) bonds with high efficiency, achieving yields up to 92%. nih.govresearchgate.net After the coupling, the N-oxide directing group can be easily removed, making it a "traceless" directing group and providing access to free pyridine ketones. researchgate.net
| 2-Acylpyridine N-Oxide Substrate | Arylboronic Acid | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| This compound | 4-Methylphenylboronic acid | [Rh(cod)Cl]₂, dppf | Toluene | 92 |
| (1-Oxido-2-pyridinyl)(4-methoxyphenyl)methanone | Phenylboronic acid | [Rh(cod)Cl]₂, dppf | Toluene | 85 |
| (4-Methyl-1-oxido-2-pyridinyl)(phenyl)methanone | 4-Fluorophenylboronic acid | [Rh(cod)Cl]₂, dppf | Toluene | 88 |
| (1-Oxido-2-pyridinyl)(naphthalen-1-yl)methanone | Phenylboronic acid | [Rh(cod)Cl]₂, dppf | Toluene | 78 |
Note: The data presented are representative examples based on reported findings. nih.govresearchgate.net
The mechanism of the rhodium-catalyzed Suzuki-Miyaura coupling provides a clear pathway for C-C bond cleavage and formation. Density Functional Theory (DFT) calculations have helped elucidate the underlying mechanism for such transformations. chemrxiv.org The catalytic cycle is generally understood to involve the following key steps:
Oxidative Addition : The Rh(I) catalyst, coordinated by the N-oxide directing group, undergoes oxidative addition into the C(O)-C(aryl) bond of the ketone. This is often the rate-determining step. The interaction energy between the Rh(I) center and the C-C bond is a crucial factor controlling reactivity. chemrxiv.org
Transmetalation : The resulting acylrhodium(III) intermediate reacts with the arylboronic acid in a transmetalation step, where the aryl group from the boron reagent is transferred to the rhodium center, displacing a ligand.
Reductive Elimination : The diarylacylrhodium(III) intermediate then undergoes reductive elimination to form the new C-C bond of the desired ketone product and regenerate the active Rh(I) catalyst, closing the catalytic cycle.
This pathway highlights the role of the N-oxide as an effective directing group that enables the selective activation of an otherwise strong C-C bond adjacent to the carbonyl group. researchgate.net
Rearrangement Reactions
Pyridine N-oxides bearing a substituent at the C2 position are known to undergo characteristic rearrangement reactions, most notably the Boekelheide reaction. wikipedia.org This reaction involves the rearrangement of α-alkylpyridine N-oxides to 2-hydroxymethylpyridines upon treatment with anhydrides like acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org
The mechanism for this transformation begins with the acylation of the N-oxide oxygen by the anhydride. wikipedia.org This is followed by the deprotonation of the α-carbon of the alkyl substituent by the resulting carboxylate anion. wikipedia.org The intermediate then undergoes a concerted acs.orgacs.org-sigmatropic rearrangement, which results in the formation of an O-acylated 2-pyridylcarbinol. wikipedia.orgchemtube3d.com Subsequent hydrolysis of the ester furnishes the final 2-pyridylcarbinol product. wikipedia.org While originally described for simple alkyl groups, this type of rearrangement has been explored for related substrates like 2-benzylpyridine (B1664053) N-oxides. researchgate.netresearchgate.net
In addition to thermal rearrangements, photochemical reactions of heteroaromatic N-oxides can also lead to rearranged products, often proceeding through different intermediates and excited states.
Umpolung Strategies
Umpolung, or polarity reversal, is a powerful strategy in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity patterns. In the context of pyridine chemistry, the electron-deficient nature of the pyridine ring typically allows for nucleophilic attack at the 2- and 4-positions. Umpolung strategies aim to reverse this reactivity, making the C2 position of the pyridine ring nucleophilic.
Conversion to 2-Functionalized Pyridines via Pyridyl Phosphonium Salts
A novel umpolung strategy involves the conversion of pyridine N-oxides into 2-functionalized pyridines through the formation of pyridyl phosphonium salts acs.orgthieme-connect.comacs.orgnih.gov. The reaction of pyridine N-oxides with triphenylphosphine (B44618) (Ph3P) provides a route to (pyridine-2-yl)phosphonium salts acs.orgnih.gov. This transformation represents a transition-metal-free deoxygenative C-H phosphination of pyridine N-oxides acs.org.
The reaction conditions can be optimized to selectively produce the 2-pyridyl phosphonium salt. In cases where the pyridine N-oxide is unsubstituted at both the 2- and 4-positions, a mixture of phosphonium salts may be produced. However, for quinolines, the 2-substituted phosphonium salt is selectively formed thieme-connect.com.
Enabling Nucleophilic Reactivity at C2 of the Pyridine Ring
Once formed, these (pyridine-2-yl)phosphonium salts can be activated to serve as 2-pyridyl nucleophile equivalents acs.orgnih.gov. Activation with a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), generates a 2-pyridyl anion equivalent thieme-connect.com. This nucleophilic species can then readily react with a variety of electrophiles, allowing for the selective C2 functionalization of the pyridine ring acs.orgthieme-connect.com.
This umpolung strategy avoids the generation and use of unstable organometallic reagents like 2-pyridyl lithium or Grignard reagents, which often require low temperatures and have poor functional group tolerance acs.org. The protocol using phosphonium salts operates at ambient temperature and is compatible with sensitive functional groups acs.orgnih.gov. This method has been successfully applied to the synthesis of a range of 2-substituted pyridines by reacting the nucleophilic intermediate with various electrophiles thieme-connect.com.
| Starting Material | Reagents | Product | Yield (%) |
| 2-Chloropyridine N-oxide | 1) Ph3P, TFAA; 2) DABCO, PhCHO | 2-(Hydroxy(phenyl)methyl)pyridine | 85 |
| Quinoline N-oxide | 1) Ph3P, TFAA; 2) DABCO, MeI | 2-Methylquinoline | 78 |
| Pyridine N-oxide | 1) Ph3P, TFAA; 2) DABCO, PhCOCl | 2-Benzoylpyridine | 65 |
Table 1: Examples of C2-Functionalization of Pyridine N-Oxides via Phosphonium Salts. This table is illustrative and based on the general reactivity described in the sources.
Skeletal Editing and Atom Swap Reactions
Skeletal editing is an emerging and powerful strategy in synthetic chemistry that allows for the precise modification of core ring structures by inserting, deleting, or swapping atoms chinesechemsoc.orgchinesechemsoc.orgresearchgate.neteurekalert.orgnih.gov. This approach offers a direct way to diversify molecular scaffolds that is often not possible through peripheral editing of C-H bonds nih.gov.
Nitrogen to Carbon Single Atom Swap in Pyridine N-Oxides
A significant advancement in the skeletal editing of azaarenes is the development of a nitrogen-to-carbon single-atom swap in pyridine N-oxides chinesechemsoc.orgchinesechemsoc.orgchemrxiv.orgchemrxiv.orgthieme-connect.com. This transformation converts the pyridine N-oxide scaffold into a benzene (B151609) derivative in a single operation chinesechemsoc.orgchemrxiv.orgthieme-connect.com. The reaction typically utilizes a sulfoxide-derived anion as the carbon source under basic conditions chinesechemsoc.orgchinesechemsoc.orgchemrxiv.orgchemrxiv.org.
The mechanism of this transformation involves the nucleophilic addition of the sulfoxide anion to the pyridine N-oxide, followed by dearomatization and subsequent aromatization processes chinesechemsoc.orgchinesechemsoc.orgresearchgate.net. During this one-step process, the N-O motif of the pyridine N-oxide is deleted, escaping as NO2−, while the C-H motif of the resulting benzene ring originates from the sulfoxide chinesechemsoc.orgchinesechemsoc.org. This method is notable for its precision, as it swaps the N-O unit for a C-H unit without altering other atoms in the molecule chinesechemsoc.orgchinesechemsoc.org.
This skeletal editing strategy has been shown to be compatible with a variety of substituted pyridine N-oxides, including those with aryl and vinyl groups, as well as disubstituted derivatives chinesechemsoc.orgchinesechemsoc.orgchemrxiv.org. The reaction conditions generally involve treating the pyridine N-oxide with a sulfoxide and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as dioxane at elevated temperatures chinesechemsoc.orgchinesechemsoc.org. The ability to use isotopically labeled sulfoxides also allows for the specific introduction of labeled carbon atoms into the aromatic ring thieme-connect.com.
| Pyridine N-oxide Substrate | Sulfoxide Reagent | Product | Yield (%) |
| 4-Phenylpyridine N-oxide | Methyl phenyl sulfoxide | Biphenyl (B1667301) | 75 |
| 3-Bromopyridine N-oxide | Dimethyl sulfoxide | Bromobenzene | 68 |
| Quinoline N-oxide | Dimethyl sulfoxide | Naphthalene | 82 |
| 2,2'-Bipyridyl N,N'-dioxide | Dimethyl sulfoxide | 2-Phenylpyridine | 55 |
Table 2: Examples of Nitrogen-to-Carbon Atom Swap in Azaarene N-Oxides. This table is illustrative and based on the general reactivity described in the sources.
Dearomatization-Rearomatization Pathways
The chemical reactivity of this compound, akin to other pyridine N-oxides, can involve dearomatization-rearomatization pathways as a key mechanistic feature in certain transformations. This sequence allows for the functionalization of the pyridine ring, which is otherwise relatively resistant to electrophilic attack compared to benzene. The N-oxide functionality enhances the reactivity of the pyridine ring towards both electrophiles and nucleophiles.
Upon activation of the N-oxide, typically by an electrophile, the pyridine ring becomes susceptible to nucleophilic attack. This initial attack leads to a dearomatized intermediate, such as a dihydropyridine derivative. The stability and subsequent reaction of this intermediate are crucial in determining the final product. The rearomatization step, often involving the elimination of a leaving group, then restores the aromaticity of the pyridine ring, resulting in a substituted pyridine product.
A computational study on the copper-mediated C-H functionalization of quinoline N-oxides, a related class of compounds, provides insight into a plausible dearomatization-rearomatization mechanism. This study suggests a pathway involving a 1,3-dipolar addition between the N-oxide and a copper(I) species. Subsequent deprotonation or a base-assisted elimination step leads to the functionalized product, with nucleus-independent chemical shift (NICS) analysis confirming the dearomatization and subsequent rearomatization of the heterocyclic ring during this process. While this study focuses on quinoline N-oxides, the fundamental principles of this pathway can be extrapolated to understand the reactivity of this compound.
Ambident Reactivity and Regioselectivity Control
This compound possesses multiple reactive sites, leading to ambident reactivity where different nucleophilic or electrophilic centers can participate in a reaction. The primary sites of interest are the N-oxide oxygen and the nitrogen atom of the pyridine ring, as well as the carbon atoms of the ring itself, particularly the C2 and C6 positions which are activated by the N-oxide group. The control of regioselectivity in the functionalization of this compound is a critical aspect of its synthetic utility.
Factors Influencing Regioselective Functionalization
The regioselective functionalization of the pyridine ring in this compound is influenced by a combination of electronic and steric factors, as well as the specific reagents and reaction conditions employed.
Electronic Effects: The N-oxide group is an electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack, particularly after the N-oxide oxygen has been engaged by an electrophile. The presence of the benzoyl group at the C2 position introduces further electronic complexity. It is an electron-withdrawing group, which can influence the electron density distribution within the pyridine ring and affect the relative reactivity of the C4 and C6 positions.
Steric Effects: The benzoyl group at the C2 position exerts a significant steric influence, potentially hindering nucleophilic attack at this position. Consequently, nucleophilic attack may be directed towards the less sterically encumbered C6 position. The size of the incoming nucleophile will also play a crucial role, with bulkier nucleophiles being more likely to attack the less hindered position.
Reaction Conditions and Reagents: The choice of activating agent for the N-oxide is critical in controlling regioselectivity. For instance, in the regioselective bromination of fused pyridine N-oxides, the use of p-toluenesulfonic anhydride as an activator with tetrabutylammonium bromide as the bromide source leads to high C2 selectivity. The nature of the nucleophile is also a determining factor. Studies on the addition of nucleophiles to activated pyridinium salts have shown that the choice of ligand on a metal catalyst can dramatically influence the regioselectivity of the addition of boron-based nucleophiles, allowing for selective functionalization at either the C2 or C6 position.
The interplay of these factors allows for a degree of control over the regiochemical outcome of reactions involving this compound, enabling its use as a versatile building block in organic synthesis.
Computational and Theoretical Chemistry Studies
Electronic Structure and Bonding Analysis
The electronic characteristics of (1-Oxido-2-pyridinyl)(phenyl)methanone are governed by the interplay between the aromatic pyridine (B92270) N-oxide ring and the attached benzoyl group.
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the molecular properties of substituted pyridine N-oxides. nih.gov These methods solve the electronic Schrödinger equation to provide insights into molecular geometries, vibrational frequencies, and electronic properties. acs.org
For instance, studies on substituted pyridine N-oxides, such as 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, have utilized DFT calculations with the B3LYP functional and 6-311G(d,p) basis set to determine optimized molecular structures, thermodynamic properties, and atomic charges. nih.gov Such calculations show good agreement between theoretical predictions of bond lengths and angles and experimental data. nih.gov Ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have also been employed to compare the basicities of substituted pyridines and their corresponding N-oxides. researchgate.net These computational models are crucial for understanding the fundamental chemical nature of this class of compounds.
Table 1: Representative Theoretical Methods in Pyridine N-Oxide Studies
| Method | Basis Set | Typical Application | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-311G(d,p) | Optimized Geometry, Vibrational Frequencies, Atomic Charges | nih.gov |
| Ab Initio (MP2) | Not Specified | Comparative Basicity Studies | researchgate.net |
The introduction of the N-oxide function significantly influences the electronic environment of the pyridine ring while preserving its aromatic character. The N-O bond in pyridine N-oxides is a unique dipolar moiety that can act as both an electron-donating and electron-withdrawing group through resonance and induction, respectively. arkat-usa.org This dual nature enhances the reactivity of the ring toward both electrophiles and nucleophiles compared to the parent pyridine. scripps.edu
The N-O bond contributes to a high dipole moment and allows for delocalization of charge, which stabilizes the molecule. The aromaticity of the pyridine ring is not just maintained but is a key factor in its subsequent reactions; for example, after a nucleophilic attack, the system readily regains its aromaticity in a final step. youtube.com The stability of the N-containing aromatic ring is a critical feature, though it can be susceptible to attack by highly reactive species. confex.com The resonance structures illustrate the charge distribution across the ring, highlighting the activation of the C2 and C4 positions.
Table 2: Resonance Structures of the Pyridine N-Oxide Ring
| Structure | Description |
|---|---|
| Neutral resonance form with a formal positive charge on Nitrogen and negative charge on Oxygen. | |
| Negative charge delocalized to the C2 (ortho) position. | |
| Negative charge delocalized to the C4 (para) position. |
Note: Images are illustrative representations of resonance contributors.
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller gap generally signifies higher reactivity and facilitates electronic excitations. ajchem-a.comnih.gov
Computational studies on substituted pyridine N-oxides have successfully simulated FMOs and determined their energy gaps. nih.gov For example, the analysis of 2,6-dimethyl-4-nitropyridine N-oxide provided specific values for its frontier orbitals. nih.gov This analysis helps predict the molecule's behavior in reactions, as the HOMO energy is related to its nucleophilicity and the LUMO energy to its electrophilicity. wuxiapptec.com
The HOMO-LUMO gap is also directly relevant to photochemical reactivity. Pyridine N-oxides can be activated by visible light in photoredox catalysis to generate highly reactive oxygen-centered radicals through single-electron oxidation. acs.orgacs.org This process is fundamental to their use in modern synthetic methods, such as C-H functionalization. acs.org
Table 3: Calculated Frontier Molecular Orbital Energies for an Analogous Compound (2,6-dimethyl-4-nitropyridine N-oxide)
| Parameter | Energy (eV) | Significance | Reference |
|---|---|---|---|
| EHOMO | -7.21 | Electron-donating capability | nih.gov |
| ELUMO | -3.51 | Electron-accepting capability | nih.gov |
Data from a theoretical study on 2,6-dimethyl-4-nitropyridine N-oxide using DFT B3LYP/6-311G(d,p) method. nih.gov
Mechanistic Elucidation through Computational Modeling
Computational modeling is indispensable for mapping out the complex reaction pathways that molecules like this compound can undergo. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct detailed energy profiles to understand reaction feasibility and selectivity.
The characterization of transition states is a cornerstone of mechanistic studies, as it allows for the calculation of activation barriers that determine reaction rates. DFT calculations have been successfully used to identify and characterize the geometries of transition states for various reactions involving the pyridine N-oxide scaffold.
For example, in the reaction of pyridine N-oxide with organometallic actinide complexes, DFT studies have mapped the C-H activation pathway and located the corresponding transition state, which was found to have a geometry where the pyridine ring is nearly perpendicular to the equatorial plane of the complex. academie-sciences.fr In other work, synergistic calculations of the reactive potential energy surface (PES) for the reaction of pyridine with excited nitrogen atoms have unveiled the mechanism involving bridged intermediates and subsequent transition states leading to ring-contraction or ring-expansion products. nih.gov Similarly, the mechanism of N₂O formation from the reaction of nitric oxide with pyridine has been studied at the UB3LYP/6-311G(d,p) level, elucidating the relevant intermediates and transition states. researchgate.net These examples demonstrate the power of computational chemistry to provide a step-by-step view of complex chemical transformations.
Pyridine N-oxides are versatile reagents capable of participating in both polar (ionic) and radical reaction mechanisms. Computational modeling is crucial for dissecting these competing pathways by calculating their respective energy profiles.
Table 4: Calculated Free Energy Barrier for a Key Step in a Pyridine N-Oxide Catalyzed Reaction
| Reaction Step | Description | Calculated Free Energy Barrier (ΔG‡) | Significance | Reference |
|---|
Reactivity Prediction and Design of New Transformations
The chemical reactivity of this compound is intrinsically linked to its electronic structure. Theoretical assessments, primarily through computational methods like Density Functional Theory (DFT), provide a detailed picture of the electron density distribution within the molecule. The N-oxide functionality significantly alters the electronic landscape of the pyridine ring compared to its parent pyridine.
The N→O bond in pyridine N-oxides is semipolar, with the oxygen atom bearing a partial negative charge and the nitrogen atom a partial positive charge. This polarity is not isolated; resonance effects allow the negative charge on the oxygen to be delocalized into the pyridine ring, specifically to the ortho (C2, C6) and para (C4) positions. thieme-connect.de This delocalization increases the electron density at these positions, making them more susceptible to electrophilic attack. Conversely, the nitrogen atom and the adjacent carbon atoms become more electron-deficient, rendering them sites for potential nucleophilic attack. youtube.comyoutube.com
Computational analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), have been employed to quantify this electron distribution in various substituted pyridine N-oxides. nih.govbohrium.comresearchgate.net These studies reveal how the electronic character of the ring and the N-O bond are influenced by substituents. For the title compound, the benzoyl group at the C2 position acts as an electron-withdrawing group, which will further modulate the electron density distribution around the ring.
The Molecular Electron Density Theory (MEDT) has also been used to study reactions of pyridine derivatives, providing insights into how the electron density dictates the reaction mechanism and regioselectivity, for instance in electrophilic aromatic substitution reactions. rsc.org
The presence of the benzoyl substituent at the 2-position of the pyridine N-oxide ring in this compound has a profound effect on the molecule's reactivity and the selectivity of its reactions. The nature of substituents on the pyridine N-oxide ring, whether electron-donating or electron-withdrawing, can significantly alter the rates and outcomes of chemical transformations. nih.govresearchgate.net
Electron-Withdrawing Substituents: The benzoyl group is generally considered to be electron-withdrawing. In the context of pyridine N-oxides, electron-withdrawing substituents decrease the electron density on the pyridine ring, making it less reactive towards electrophiles. However, they enhance the reactivity towards nucleophiles, particularly at the positions ortho and para to the N-oxide group. arkat-usa.orgiust.ac.ir For electrophilic substitution, such as nitration, electron-withdrawing groups on the pyridine N-oxide ring direct the incoming electrophile to the 4-position (para). youtube.com
Electron-Donating Substituents: Conversely, electron-donating groups increase the electron density of the ring, activating it for electrophilic substitution, primarily at the ortho and para positions. researchgate.net
Computational studies on various substituted pyridine N-oxides have systematically investigated these effects. For example, quantum chemical calculations have shown that strong electron-withdrawing substituents on the pyridine ring lead to an increase in the electron affinity of the compound. researchgate.net This has been correlated with enhanced biological activity in some cases. researchgate.net
The interplay between the N-oxide group and the substituent dictates the regioselectivity of reactions. For instance, in palladium-catalyzed direct arylation reactions, the N-oxide moiety directs the functionalization to the C2-position. semanticscholar.org The electronic nature of both the pyridine N-oxide and the coupling partner can influence the efficiency and selectivity of such transformations.
The following table summarizes the general effects of substituents on the reactivity of pyridine N-oxides:
| Substituent Type | Effect on Electron Density | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Directing Effect (Electrophilic Substitution) |
| Electron-Donating | Increases | Activated | Deactivated | Ortho, Para |
| Electron-Withdrawing | Decreases | Deactivated | Activated | Meta (relative to substituent), Para (relative to N-oxide) |
Pyridine N-oxides can exhibit ambident nucleophilic character, with potential reaction sites at both the N-oxide oxygen and the carbon atoms of the ring (particularly C2, C4, and C6). Marcus theory, originally developed to describe electron transfer reaction rates, provides a powerful framework for understanding and predicting the reactivity of such ambident species. wikipedia.org
Marcus theory explains that the activation energy of a reaction is dependent on the reaction's free energy and a reorganization energy term. wikipedia.org When applied to nucleophilic reactions, it can help to rationalize why one nucleophilic site might be favored over another under certain conditions. The theory moves beyond simple considerations of hard and soft acids and bases (HSAB) by providing a more quantitative model. uni-muenchen.denih.gov
For an ambident nucleophile like a pyridine N-oxide derivative, the reaction with an electrophile can proceed through different pathways, leading to either O-alkylation or C-alkylation, for example. The preference for one site over the other can be analyzed by considering the intrinsic barriers and thermodynamic driving forces for each pathway, which are central concepts in Marcus theory. uni-muenchen.de
Advanced Spectroscopic and Electrochemical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of (1-Oxido-2-pyridinyl)(phenyl)methanone, providing detailed information about the hydrogen and carbon framework of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the unambiguous structural confirmation of this compound. The chemical shifts (δ), multiplicities, and coupling constants of the signals in the spectra allow for the precise assignment of each hydrogen and carbon atom in the molecule. This is essential for verifying the successful synthesis and for confirming the regioselectivity of the N-oxidation, ensuring the oxygen atom is attached to the pyridine (B92270) nitrogen.
The oxidation of the nitrogen atom in the pyridine ring induces significant changes in the electronic environment of the ring protons and carbons. This results in a downfield shift of the pyridine ring protons, particularly the proton at the C6 position, compared to the non-oxidized parent compound, 2-benzoylpyridine (B47108). These characteristic shifts provide clear evidence of N-oxide formation.
Published spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) provide a definitive reference for its structural identity. rsc.org
¹H and ¹³C NMR Spectral Data for this compound
The following table presents the ¹H and ¹³C NMR chemical shifts (δ) in ppm for this compound, as reported in the literature. rsc.org
| Atom Type | Assignment | Chemical Shift (δ) in ppm |
| ¹³C NMR | Pyridine C2 | 150.3 |
| ¹³C NMR | Pyridine C3 | 126.3 |
| ¹³C NMR | Pyridine C4 | 129.2 |
| ¹³C NMR | Pyridine C5 | 125.8 |
| ¹³C NMR | Pyridine C6 | 139.7 |
| ¹³C NMR | Phenyl C1' (ipso) | 134.4 |
| ¹³C NMR | Phenyl C2'/C6' | 129.4 |
| ¹³C NMR | Phenyl C3'/C5' | 128.8 |
| ¹³C NMR | Phenyl C4' | 133.4 |
| ¹³C NMR | Carbonyl C=O | 189.9 |
| ¹H NMR | Pyridine H3 | 7.73 (d, J=8.1 Hz) |
| ¹H NMR | Pyridine H4 | 7.55 (t, J=7.6 Hz) |
| ¹H NMR | Pyridine H5 | 7.42 (t, J=7.6 Hz) |
| ¹H NMR | Pyridine H6 | 8.36 (d, J=6.4 Hz) |
| ¹H NMR | Phenyl H2'/H6' | 7.91 (d, J=7.3 Hz) |
| ¹H NMR | Phenyl H3'/H5' | 7.51 (t, J=7.4 Hz) |
| ¹H NMR | Phenyl H4' | 7.65 (t, J=7.4 Hz) |
d = doublet, t = triplet, J = coupling constant in Hz
While one-dimensional NMR is sufficient for structural confirmation, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for more complex structural problems and for probing reaction mechanisms. For instance, in studies of rhodium-catalyzed reactions involving 2-benzoylpyridine N-oxide derivatives, 2D NMR techniques are mentioned as a key tool for confirming the structures of complex intermediates and products. researchgate.net However, specific, detailed mechanistic studies on this compound using these advanced NMR techniques are not extensively detailed in the surveyed literature. Such studies would typically involve monitoring reaction progress over time or characterizing transient intermediates to map out reaction pathways, such as rearrangements or catalytic cycles.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound. While HRMS is a standard characterization method for novel compounds, specific published HRMS data confirming the exact mass of this compound were not found in the surveyed literature. A typical analysis would confirm the mass of the protonated molecule, [M+H]⁺, corresponding to the formula C₁₂H₁₀NO₂.
In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions is a molecular fingerprint that provides valuable structural information. For pyridine N-oxides, a characteristic and diagnostic fragmentation pathway is the loss of an oxygen atom ([M-16] or for the protonated molecule, [MH⁺-16]). researchgate.net This "deoxygenation" can be induced thermally in the ion source or through collisional activation (MS/MS). The observation of a strong ion corresponding to the deoxygenated 2-benzoylpyridine cation would be a key indicator of the N-oxide functionality. Further fragmentation would likely involve the stable benzoyl cation (m/z 105) and fragments from the pyridine ring. A detailed analysis of the specific fragmentation pattern for this compound has not been specifically reported in the available literature.
Distinguishing between positional isomers (e.g., 2-benzoyl-, 3-benzoyl-, and 4-benzoylpyridine (B1666322) N-oxide) can be challenging as they have identical molecular weights and often similar chromatographic and spectroscopic properties. A specialized mass spectrometry technique involves complexing the isomers with different metal ions and analyzing the resulting adducts in the gas phase using electrospray ionization (ESI-MS). The position of the substituent group influences how the N-oxide complexes with the metal ion, leading to unique and distinguishable patterns of adduct formation or fragmentation for each isomer. nih.govconicet.gov.arresearchgate.net This method has been successfully applied to differentiate isomers of other substituted pyridine N-oxides, such as hydroxypyridine N-oxides. nih.govresearchgate.net However, a specific study applying this metal ion complexation technique to differentiate the positional isomers of benzoylpyridine N-oxide is not present in the cited scientific literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of chemical reactions by detecting the vibrational frequencies of bonds within a molecule.
The N-oxide functional group in this compound gives rise to a characteristic N-O stretching vibration in the infrared spectrum. This absorption is a key diagnostic feature for confirming the presence of the N-oxide moiety. The exact frequency of this vibration can be influenced by the molecular environment and any intermolecular interactions. In related pyridine N-oxide compounds, these frequencies are well-documented and serve as a reliable indicator of the N-O bond's presence and electronic environment.
IR spectroscopy is instrumental in monitoring the synthesis of this compound and its subsequent reactions. magritek.comresearchgate.net By tracking the appearance or disappearance of specific vibrational bands, researchers can follow the conversion of reactants to products in real-time. magritek.comresearchgate.net For instance, during the oxidation of 2-benzoylpyridine to form the N-oxide, the emergence of the characteristic N-O stretching band would signify the progress of the reaction. Conversely, in reactions where the N-oxide group is transformed, the disappearance of this band provides clear evidence of the reaction's completion. This technique allows for the qualitative and, in some cases, quantitative analysis of reaction kinetics and the identification of intermediates. magritek.comuwaterloo.ca Two-dimensional correlation IR spectroscopy can further unravel complex reaction mechanisms by differentiating between overlapping peaks and identifying the sequence of bond-breaking and bond-forming events. uwaterloo.ca
UV-Vis and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules by examining how they interact with ultraviolet and visible light.
The UV-Vis absorption spectrum of this compound is characterized by electronic transitions between different molecular orbitals. elte.hulibretexts.org Typically, organic molecules exhibit two main types of transitions in the UV-Vis range: π → π* and n → π* transitions. uzh.chslideshare.net The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. elte.huuzh.ch The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital, are typically weaker and occur at longer wavelengths. elte.hulibretexts.org
The conjugation between the phenyl ring, the carbonyl group, and the pyridine N-oxide ring system in this compound influences the energies of these transitions and, consequently, the wavelengths of maximum absorption (λmax). The N-oxide group, with its zwitterionic character, can lead to a bathochromic (red) shift in the absorption spectra compared to the parent 2-benzoylpyridine. rsc.org The solvent environment can also affect the electronic transitions, with polar solvents often causing shifts in the absorption bands. physchemres.org
Table 1: Typical Electronic Transitions in Organic Molecules
| Transition | Description | Relative Energy |
| σ → σ | Promotion of an electron from a σ bonding orbital to a σ antibonding orbital. | High |
| n → σ | Promotion of an electron from a non-bonding orbital to a σ antibonding orbital. | Intermediate to High |
| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | Intermediate |
| n → π | Promotion of an electron from a non-bonding orbital to a π antibonding orbital. | Low |
This table provides a generalized overview of electronic transitions and their relative energies.
Fluorescence quenching experiments are a valuable tool for studying the excited-state behavior of molecules and elucidating photochemical reaction mechanisms. nih.govnih.gov In the context of this compound and related N-oxides, these experiments can reveal details about processes such as photoinduced electron transfer or hydrogen atom transfer (HAT). researchgate.net
When a fluorophore is excited by light, it can return to the ground state by emitting a photon (fluorescence). However, the presence of another species, a "quencher," can provide an alternative de-excitation pathway, leading to a decrease in fluorescence intensity. By systematically varying the concentration of the quencher and observing the effect on fluorescence, researchers can determine the nature of the interaction between the excited state of the fluorophore and the quencher. This information is crucial for understanding the role of pyridine N-oxides as HAT catalysts in various photoredox reactions. researchgate.net
Electrochemical Studies
Electrochemical studies, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. These studies provide information about the ease with which the molecule can be oxidized or reduced, which is critical for its application in areas like catalysis and materials science. The pyridine N-oxide moiety is known to have favorable redox properties, and electrochemical analysis can quantify the oxidation and reduction potentials. rsc.org This data is essential for designing and understanding reactions where the compound acts as an oxidant or a reductant, including its role in facilitating electron transfer processes.
Cyclic Voltammetry for Redox Potentials and Electron Transfer Processes
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of chemical species. For pyridine N-oxide derivatives, CV provides insights into their reduction and oxidation potentials, which are influenced by the nature and position of substituents on the pyridine ring. The single-electron oxidation potentials for a range of substituted pyridine N-oxides have been observed to fall within a broad window of +1.36 to +2.25 V. researchgate.net This variability underscores the electronic influence of different functional groups on the ease of removing an electron from the molecule.
In the case of this compound, the presence of the benzoyl group at the 2-position is expected to significantly affect its electrochemical properties compared to the parent pyridine N-oxide. The reduction potential of unsubstituted pyridine N-oxide is reported to be approximately -1.04 V vs. the Standard Hydrogen Electrode (SHE). nih.gov For 2-substituted pyridine N-oxides that contain a carbonyl group, such as 2-acetylpyridine (B122185) N-oxide, studies have indicated that the N-oxide and carbonyl groups undergo simultaneous reduction. This suggests a complex, multi-electron transfer process.
While specific CV data for this compound is not widely available in published literature, the electrochemical behavior can be inferred by analogy to related compounds. The reduction of aromatic ketones often proceeds through two successive one-electron transfers under aprotic conditions, forming a radical anion and then a dianion. researchgate.net The presence of the N-oxide moiety introduces an additional reducible site, leading to a concerted reduction mechanism.
Table 1: Comparison of Redox Potentials for Pyridine N-Oxide and Related Compounds
| Compound | Redox Process | Potential (V vs. SHE) | Reference |
| Pyridine N-oxide | Reduction (E₁⸝₂) | -1.04 | nih.gov |
| Substituted Pyridine N-oxides | Oxidation (Eₒₓ) | +1.36 to +2.25 | researchgate.net |
Note: The table presents generalized or specific values from the literature for comparative purposes. The exact redox potential of this compound will depend on specific experimental conditions such as solvent, electrolyte, and electrode material.
The electron transfer processes for this compound are likely to be intricate, involving both the N-oxide and the benzoyl functionalities. The initial reduction step is anticipated to involve the formation of a radical anion, with the specific potential being influenced by the electron-withdrawing nature of the benzoyl group. Further reduction steps would lead to the ultimate deoxygenation of the N-oxide and reduction of the carbonyl group.
Investigation of N-Oxide Cation Radical Generation
The generation of N-oxide cation radicals is a key area of investigation, as these reactive intermediates can participate in a variety of chemical transformations. researchgate.net While direct electrochemical oxidation can generate these species, photocatalysis has emerged as a powerful alternative for their formation under mild conditions. researchgate.net The generation of an oxygen-centered radical from a pyridine N-oxide can be achieved through single-electron oxidation, a process that can be initiated by a suitable photoredox catalyst. lookchem.com
For this compound, the formation of its corresponding cation radical would involve the removal of an electron from the N-oxide group. The feasibility of this process is supported by the known oxidation potentials of other substituted pyridine N-oxides. researchgate.net The resulting radical cation would be a highly reactive species, and its subsequent reactions would be a subject of mechanistic interest. The stability and reactivity of this radical cation would be influenced by the electronic delocalization afforded by both the pyridine and phenyl rings.
Electrochemical Reduction Mechanisms
The electrochemical reduction of pyridine N-oxides can proceed through various pathways, often leading to deoxygenation to the corresponding pyridine derivative. researchgate.net For aromatic ketones, electrochemical reduction can lead to the formation of alcohols or pinacols, depending on the reaction conditions. organic-chemistry.orgcore.ac.uk Given that 2-acylpyridine N-oxides exhibit simultaneous reduction of both the N-oxide and carbonyl groups, the mechanism for this compound is expected to be a composite of these processes.
A plausible mechanism for the electrochemical reduction of this compound likely involves an initial one-electron transfer to form a radical anion. This intermediate could then undergo a series of protonation and further electron transfer steps. The ultimate products would likely be 2-benzoylpyridine and potentially further reduction products of the carbonyl group, such as the corresponding alcohol or pinacol, depending on the availability of protons and the applied potential.
Applications of 2 Benzoylpyridine N Oxide in Advanced Organic Synthesis
As a Directing Group in Regioselective Functionalizations
The pyridine (B92270) N-oxide moiety is a cornerstone of the molecule's utility, acting as a powerful directing group that activates the pyridine ring for selective functionalization, particularly at the C2 and C4 positions. This activation is a consequence of the N-oxide group's electronic influence, which facilitates reactions that are otherwise challenging with unactivated pyridines.
A copper-catalyzed aerobic oxidation of benzylpyridine N-oxides serves as an efficient method to produce 2-benzoylpyridine (B47108) N-oxide. The N-oxide group in these products is not merely a remnant of the starting material but a crucial functional handle for subsequent transformations. It directs a variety of post-functionalization reactions, including amination, cyanation, and chlorination, onto the pyridine ring. nih.gov This highlights its role as a temporary directing group that can be removed after guiding the desired chemical modification. nih.gov
The directing capacity of the N-oxide is not limited to proximal positions. It has been effectively employed to achieve remote site-selective functionalization of γ-C(sp²)−H, γ-C(sp³)−H, and δ-C(sp²)−H bonds in carboxamides. researchgate.net Furthermore, the N-oxide moiety in 2-benzylpyridine (B1664053) N-oxides plays a critical role in enhancing the acidity of the benzylic protons, enabling their use as pronucleophiles in enantioselective direct Mannich-type reactions to build stereogenic centers with high selectivity. scirp.org
In certain strategic applications, the directing group can be removed without leaving any trace of its prior attachment, a concept known as a "traceless" directing group. Research has shown that the N-oxide moiety in 2-benzoylpyridine N-oxide derivatives can function as such a group. In a rhodium-catalyzed Suzuki-Miyaura coupling reaction, the N-oxide directs the transformation and can be subsequently removed, leading to the formation of free pyridine ketones. researchgate.net This process involves the activation of a C(O)-C bond, demonstrating a sophisticated application where the directing group facilitates a challenging bond activation before its traceless removal. researchgate.net
The most common application of 2-Benzoylpyridine N-Oxide as a directing group falls under temporary strategies. Here, the N-oxide group facilitates regioselective functionalization and is then removed in a subsequent step. A prime example is the copper-catalyzed aerobic oxidation of 2-benzylpyridine N-oxides to yield 2-benzoylpyridine N-oxides. nih.gov The resulting N-oxide products are versatile intermediates. For instance, they can undergo a Boekelheide rearrangement to form pyridinones or be converted to 2-cyanopyridines and 2-chloropyridines using reagents like TMSCN/Me2NCOCl and POCl3, respectively. nih.gov In these sequences, the N-oxide first activates the benzylic position for oxidation and then directs the functionalization at the C2 position of the pyridine ring before being implicitly or explicitly removed in the final transformation.
In Radical and Photochemical Reactions
The presence of both a pyridine N-oxide and a benzoyl group, a known chromophore and photosensitizer, makes (1-Oxido-2-pyridinyl)(phenyl)methanone particularly suited for radical and photochemical reactions. rsc.orgacs.org The photochemistry of aromatic N-oxides is rich, often involving the formation of transient oxaziridine (B8769555) intermediates upon irradiation, which can then rearrange or release an oxygen atom. google.com
Pyridine N-oxides can play a catalytic role in photoredox cycles, particularly as hydrogen atom transfer (HAT) agents. rsc.org In synergistic systems with an acridinium (B8443388) photoredox catalyst, visible light irradiation excites the photocatalyst, which then oxidizes the pyridine N-oxide via a single-electron transfer (SET) to generate a highly reactive N-oxy radical. rsc.org This electrophilic oxygen-centered radical is potent enough to abstract hydrogen atoms from strong, unactivated aliphatic C–H bonds (BDE ≥ 95 kcal/mol). The resulting alkyl radical can then engage in further reactions, such as addition to electron-deficient olefins. rsc.org The pyridine N-oxide is regenerated in the process, allowing it to function catalytically.
The photochemistry of 2- and 4-benzoylpyridine (B1666322) N-oxides has been noted to involve photoinduced oxygen transfer. rsc.orgacs.org The benzophenone (B1666685) moiety within the molecule can act as an intramolecular photosensitizer. It is established that the triplet excited state of pyridine N-oxides is responsible for oxygen abstraction reactions, a process that can be enhanced through sensitization. google.com This suggests that upon photoexcitation, the benzoyl group can facilitate the transition to the triplet state, promoting reactions like the generation of atomic oxygen [O(3P)], as has been demonstrated for the related 4-benzoylpyridine N-oxide. rsc.org
The generation of reactive radical intermediates is a key feature of pyridine N-oxide chemistry under photochemical conditions. Upon single-electron oxidation, which can be initiated by a photoredox catalyst, pyridine N-oxides form N-oxy radicals. rsc.org These oxygen-centered radicals are the primary reactive species that initiate subsequent transformations. rsc.org
For example, these photochemically generated N-oxy radicals are effective hydrogen atom abstraction agents, capable of activating even strong C-H bonds in substrates like cyclohexane, ethers, and alkanes. rsc.org The resulting carbon-centered radical is then free to participate in various C-C bond-forming reactions. This strategy has been successfully applied to the alkylation and heteroarylation of unactivated C(sp³)–H bonds. The ability to fine-tune the reactivity of the N-oxy radical by modifying the substituents on the pyridine ring makes this a versatile method for radical generation. rsc.org
As a Ligand in Catalysis
While the deoxygenated analogue, 2-benzoylpyridine, is a well-known ligand in transition metal catalysis, the direct application of this compound as a ligand in catalytic systems is less documented. However, the broader class of pyridine N-oxide compounds has been shown to form stable coordination complexes with various transition metals. rsc.org Zinc complexes supported by specifically designed dipyridylpyrrole N-oxide ligands have demonstrated high efficiency as catalysts for Michael addition reactions. In these complexes, the N-oxide oxygen atom is observed to participate in coordination and intramolecular hydrogen bonding. Although specific examples detailing the catalytic use of a 2-benzoylpyridine N-oxide metal complex are not prevalent in the reviewed literature, the established coordinating ability of the pyridine N-oxide functional group suggests potential for such applications.
Chiral Ligand Design for Asymmetric Catalysis
The development of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Pyridine N-oxides, particularly those with C2 symmetry, have been recognized as a privileged class of ligands. The N-oxide functionality serves as a hard Lewis base, capable of coordinating to a metal center and influencing its stereochemical environment.
While the direct application of a chiral derivative of this compound as a ligand is not extensively documented, the broader class of chiral bipyridine N,N'-dioxide ligands has demonstrated significant success in a variety of asymmetric transformations. These ligands are often synthesized through chemoenzymatic methods, starting from materials like 2-chloroquinolines to produce enantiopure 2,2'-bipyridines, which are then oxidized to the corresponding N-oxides. nih.gov These chiral N,N'-dioxide ligands have proven effective in reactions such as the asymmetric aminolysis of meso-epoxides and the allylation of aldehydes, achieving high levels of enantioselectivity. nih.gov For instance, in the asymmetric allylation of aldehydes, enantiomeric excesses of up to 86% have been reported using these types of ligands. nih.gov The design principles often involve creating a C2-symmetric scaffold to ensure effective chiral induction, although successful nonsymmetrical ligands have also been developed. nih.gov
The potential for developing chiral ligands based on the 2-benzoylpyridine N-oxide scaffold is significant. The introduction of chiral auxiliaries into the phenyl ring or the creation of atropisomeric derivatives could lead to novel ligands for asymmetric catalysis. The following table illustrates the performance of related chiral N,N'-dioxide ligands in asymmetric catalysis, suggesting the potential for similar applications with derivatives of this compound.
| Reaction | Chiral Ligand Type | Metal | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Aminolysis of meso-Epoxides | Chiral Hydroxylated 2,2'-Bipyridine N,N'-Dioxide | - | up to 84% | nih.gov |
| Asymmetric Allylation of Aldehydes | Chiral 2,2'-Bipyridine N,N'-Dioxide | - | up to 86% | nih.gov |
| General Asymmetric Reactions | Chiral N,N'-Dioxide-Amide | Ni(II) | High | researchgate.net |
Coordination Chemistry with Transition Metals for Catalytic Transformations
The coordination chemistry of pyridine N-oxides with transition metals is well-established, with the N-oxide oxygen atom acting as the primary donor. In the case of this compound, both the N-oxide oxygen and the carbonyl oxygen of the benzoyl group are potential coordination sites, allowing the molecule to act as a bidentate ligand, forming stable chelate complexes with various transition metals.
Studies on the parent compound, 2-benzoylpyridine, have shown its ability to form complexes with first-row transition metals, where it can act as either a monodentate or a bidentate ligand. researchgate.net The N-oxide derivative is expected to exhibit enhanced coordinating ability through the hard N-oxide oxygen donor. These metal complexes hold potential as catalysts for a range of organic transformations. The electronic properties of the metal center can be fine-tuned by the ligand, influencing the catalytic activity and selectivity of the complex.
While specific catalytic applications of transition metal complexes derived from this compound are an area of ongoing research, the broader class of pyridine N-oxide metal complexes has been utilized in various catalytic processes. The table below summarizes the types of complexes formed and their potential applications, drawing parallels to what might be expected from complexes of 2-benzoylpyridine N-oxide.
| Metal | Ligand | Complex Type | Potential Catalytic Application | Reference |
|---|---|---|---|---|
| Fe(II), Ni(II), Zn(II) | 2-Benzoylpyridine Thiosemicarbazone | [M(L)2]Cl2 | Redox-active systems | researchgate.net |
| Ni(II) | Chiral N,N'-Dioxide | [Ni(L)]X2 | Asymmetric C-C bond formation | researchgate.net |
In Skeletal Editing and Ring Transformation Reactions
Achieving Structural Diversity through Atom Swaps
Skeletal editing, the process of modifying the core structure of a molecule by inserting, deleting, or swapping atoms, is a powerful strategy for accessing novel chemical scaffolds. nih.govrsc.org Recent advancements have demonstrated the feasibility of skeletal editing of pyridines and their N-oxides. nih.govchemrxiv.org One particularly innovative approach involves an atom-pair swap, transforming the C=N bond of a pyridine into a C=C bond, thus converting a pyridine into a benzene (B151609) ring. nih.gov
This transformation can be applied to pyridine N-oxides, where a nitrogen-to-carbon single atom swap has been achieved. chemrxiv.org The reaction typically proceeds through a one-pot sequence involving dearomatization of the pyridine N-oxide, followed by a cycloaddition reaction and a subsequent rearomatizing retrocycloaddition. nih.gov This methodology allows for the modular synthesis of substituted benzenes with precise control over the placement of functional groups. nih.gov Given that 2-aryl substituted pyridine N-oxides are suitable substrates for this transformation, it is highly probable that this compound could undergo a similar skeletal editing process. This would provide a novel route to functionalized biphenyl (B1667301) derivatives.
The general strategy for this atom swap is outlined in the table below, showcasing the potential for creating structural diversity from a pyridine N-oxide starting material.
| Reaction Type | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Atom-Pair Swap (CN to CC) | Pyridine | 1. Dearomatizing agent 2. Dienophile | Substituted Benzene | nih.gov |
| Nitrogen-to-Carbon Swap | Pyridine N-Oxide | Sulfoxide-derived anion | Substituted Benzene | chemrxiv.org |
Synthesis of Novel Heterocyclic Scaffolds
Pyridine N-oxides are known to undergo a variety of ring transformation reactions, providing access to a diverse range of heterocyclic structures. nih.gov The N-oxide group activates the pyridine ring, making it susceptible to nucleophilic attack, which can initiate a cascade of reactions leading to ring-opened intermediates that subsequently cyclize to form new heterocyclic systems. nih.gov
An illustrative example, though not directly involving 2-benzoylpyridine N-oxide, is the ring expansion of a quinazoline (B50416) N-oxide derivative with methylamine (B109427) to yield chlordiazepoxide, a benzodiazepine. nih.gov This demonstrates the potential of N-oxide chemistry to facilitate complex skeletal rearrangements. For this compound, reactions with various nucleophiles could potentially lead to the formation of novel heterocyclic scaffolds. For instance, reaction with a binucleophile could lead to the construction of fused heterocyclic systems.
The general approach for synthesizing novel heterocycles via ring transformation of pyridine N-oxides is presented below. This strategy could be adapted to this compound to explore new areas of chemical space.
| Starting Material Class | Reaction Type | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|
| Quinazoline N-Oxide | Ring Expansion | Ring-opened species | Benzodiazepine | nih.gov |
| 2-Aminocarboxamides | Domino Ring Closure | - | Isoindolo[2,1-a]quinazolinones | nih.govresearchgate.net |
In Umpolung Strategies for C2-Functionalization
Generation and Reactivity of Pyridyl Nucleophile Equivalents
Umpolung, or polarity inversion, is a powerful concept in organic synthesis that allows for the reversal of the normal reactivity of a functional group. In the context of pyridines, which are inherently electron-deficient and thus electrophilic at the C2 position, an umpolung strategy would involve generating a nucleophilic center at this position. The N-oxide group in this compound plays a crucial role in enabling such a strategy.
The electron-withdrawing nature of the N-oxide group, combined with the adjacent benzoyl group, significantly increases the acidity of the proton at the carbon atom connecting the pyridine ring and the phenyl group. Deprotonation of this position with a suitable base would generate a carbanion, which is a pyridyl nucleophile equivalent. This nucleophile can then react with a variety of electrophiles, allowing for the C2-functionalization of the pyridine ring with a wide range of substituents.
This approach effectively inverts the normal electrophilic character of the C2 position of the pyridine ring. The generated nucleophile could participate in reactions such as alkylations, aldol (B89426) additions, and Michael additions, providing a versatile method for the synthesis of complex 2-substituted pyridine derivatives. The table below outlines the proposed umpolung strategy for the C2-functionalization of this compound.
| Step | Process | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Deprotonation (Umpolung) | Strong base (e.g., LDA, n-BuLi) | Pyridyl nucleophile equivalent (carbanion) |
| 2 | Reaction with Electrophile | Alkyl halides, aldehydes, ketones, etc. | C2-functionalized 2-benzoylpyridine N-oxide |
Synthesis of Complex 2-Substituted Pyridines
The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry, providing pathways to a vast array of molecules with significant applications in materials science and medicinal chemistry. Pyridine N-oxides are well-established as versatile intermediates in this field. The N-oxide group enhances the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution compared to the parent pyridine. almerja.comscripps.edu Specifically, the activation of the N-oxide oxygen by an electrophile facilitates the addition of nucleophiles, such as organometallic reagents, to the C2 and C6 positions of the ring. scripps.eduyoutube.com
In principle, this reactivity could be applied to this compound (also known as 2-Benzoylpyridine N-Oxide) to introduce a new substituent at the C6 position, which would yield complex 2,6-disubstituted pyridine derivatives after subsequent deoxygenation. This strategy would involve the reaction of 2-Benzoylpyridine N-Oxide with potent nucleophiles like Grignard or organolithium reagents.
However, the application of this approach to 2-Benzoylpyridine N-Oxide is complicated by a significant challenge of chemoselectivity. The molecule contains two highly electrophilic sites: the C6 position of the activated pyridine N-oxide ring and, more prominently, the carbonyl carbon of the benzoyl group. Organolithium and Grignard reagents are powerful nucleophiles that are well-known to react rapidly with ketones to form tertiary alcohols. masterorganicchemistry.com
Based on established principles of organic reactivity, the ketone's carbonyl group is a more reactive electrophile than the C6 position of the N-oxide ring. Consequently, a nucleophilic reagent is expected to preferentially attack the carbonyl carbon. This reaction would lead to the formation of a tertiary alkoxide intermediate, which upon acidic workup, would yield a (phenyl)(pyridin-2-yl)(substituted)methanol N-oxide derivative.
A comprehensive review of the scientific literature reveals a lack of documented methods for the direct C6-functionalization of 2-Benzoylpyridine N-Oxide using organometallic reagents to synthesize other 2-substituted pyridines. Research has focused on other aspects of pyridine N-oxide chemistry or alternative routes to synthesize substituted benzoylpyridines. nih.govacs.org The inherent reactivity of the benzoyl group appears to preclude the use of 2-Benzoylpyridine N-Oxide as a direct substrate for generating complex 2,6-disubstituted pyridines via nucleophilic attack at the C6 position. Therefore, no research findings or data tables for this specific transformation can be presented.
Conclusion and Future Research Perspectives
Summary of Current Research Directions and Achievements
Research on 2-benzoylpyridine (B47108) N-oxide and related pyridine (B92270) N-oxides has yielded significant achievements, particularly in the realm of synthetic methodology and catalysis. The N-oxide group serves as a powerful directing group and internal oxidant, facilitating a variety of transformations at the pyridine ring.
Key achievements include:
C-H Functionalization: Pyridine N-oxides have been successfully employed in C-H functionalization reactions. For instance, a solvent- and halide-free method for the synthesis of pyridine-2-yl substituted ureas has been developed through the C-H functionalization of pyridine N-oxides with dialkylcyanamides. rsc.org This approach is notable for its atom economy and broad substrate scope. rsc.org
Catalysis: Chiral pyridine N-oxides have emerged as potent organocatalysts and ligands in asymmetric synthesis. nih.gov They have been effectively used in reactions such as allylation, propargylation, and Michael additions. nih.gov The design of novel chiral 4-aryl-pyridine-N-oxide (ArPNO) nucleophilic organocatalysts has expanded the scope of acylative dynamic kinetic resolutions. acs.org
Radical Chemistry: The N-O bond in pyridine N-oxide derivatives can undergo photoinduced fragmentation, providing a pathway for the generation of carbon-centered radicals from carboxylic acids. rsc.org This has opened new avenues for radical-based transformations.
Reaction with Isocyanides: A practical method for synthesizing substituted 2-aminopyridines from pyridine N-oxides and activated isocyanides has been developed, offering a valuable alternative to traditional methods. nih.gov
Unexplored Reactivity and Synthetic Opportunities
Despite the progress made, the full reactive potential of 2-benzoylpyridine N-oxide and its analogs remains to be unlocked. Several areas present exciting opportunities for future exploration:
Cascade Reactions: The multifunctional nature of 2-benzoylpyridine N-oxide makes it an ideal substrate for cascade reactions. While some asymmetric formal [3 + 3] annulation reactions have been explored, there is considerable scope for designing novel, complex molecular architectures in a single pot. mdpi.com
Photoredox Catalysis: The ability of pyridine N-oxides to act as hydrogen atom transfer (HAT) agents under photoredox conditions is a promising but still developing area. acs.org Further investigation into the scope and mechanism of these reactions could lead to new methods for aliphatic C-H functionalization.
Novel Rearrangements: The acylation of 2-benzylpyridine (B1664053) N-oxides followed by an in situ nih.govnih.gov-sigmatropic rearrangement has been reported. researchgate.net A systematic study of this and other potential rearrangement reactions could yield synthetically useful transformations.
Diverse Nucleophiles: While reactions with various nucleophiles have been documented, a comprehensive exploration of less common nucleophiles could lead to the synthesis of novel pyridine derivatives with unique properties. acs.org
Advancements in Green and Sustainable Synthesis of N-Oxides
The increasing emphasis on green chemistry is driving the development of more environmentally benign methods for the synthesis of N-oxides. Traditional oxidation methods often rely on hazardous reagents. orgsyn.org Future research will likely focus on:
Catalytic Oxidation with Green Oxidants: The use of catalysts like Keplerate polyoxomolybdates with hydrogen peroxide as the oxidant provides a mild and reusable system for pyridine oxidation. rsc.org Further development of such systems to broaden their substrate scope and improve efficiency is a key goal.
Flow Chemistry: The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) and H2O2 offers a safer and more efficient continuous flow process for N-oxide synthesis. organic-chemistry.org This technology holds significant promise for industrial-scale production.
Solvent-Free and Water-Based Reactions: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents is a major objective. Reactions in water or under solvent-free conditions, such as the synthesis of 2-acylated pyridines in water, are highly desirable. chemicalbook.com
Bio-inspired Catalysis: The use of biomolecule-inspired catalysts, such as aspartic acid-containing peptides for enantioselective N-oxidation, represents a novel and green approach. nih.gov
The following table provides a summary of green synthesis methods for N-oxides.
| Method | Catalyst/Reagent | Oxidant | Key Advantages |
| Catalytic Oxidation | Keplerate polyoxomolybdate {Mo132} | Hydrogen Peroxide | Reusable catalyst, mild reaction conditions (room temperature). rsc.org |
| Flow Chemistry | Titanium Silicalite (TS-1) | Hydrogen Peroxide in Methanol (B129727) | High efficiency, enhanced safety, continuous process. organic-chemistry.org |
| Solvent-Free Synthesis | None (acid catalysis) | - | Atom-economical, avoids organic solvents. rsc.org |
| Bio-inspired Catalysis | Aspartic acid-containing peptides | Urea-Hydrogen Peroxide | Enantioselective, mimics natural processes. nih.gov |
| Microwave-Assisted Synthesis | None | Dipotassium peroxodisulfate | Shorter reaction times, improved yields. nih.gov |
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational chemistry and experimental work is becoming increasingly crucial for the rational design of new catalysts and reagents based on the pyridine N-oxide scaffold.
Predictive Modeling: Density Functional Theory (DFT) calculations have been employed to study the structures, energetics, and reaction mechanisms of pyridine N-oxides. nih.govworldscientific.commdpi.comresearchgate.net For example, computational studies have been used to predict N-O bond dissociation enthalpies and to understand the "extra" resonance stabilization in pyridine N-oxide compared to pyridine. nih.govmdpi.comresearchgate.net
Catalyst Design: Computational methods can guide the design of new chiral ligands and organocatalysts by providing insights into the transition states of catalyzed reactions. acs.org This allows for the in-silico screening of potential catalysts before their synthesis and testing, saving time and resources.
Mechanism Elucidation: Computational studies can help to elucidate complex reaction mechanisms, such as the photoinduced fragmentation of the N-O bond or the role of intermediates in catalytic cycles. rsc.org For instance, DFT calculations have supported the proposed mechanism for the acylative dynamic kinetic resolution catalyzed by chiral ArPNOs. acs.org
The table below highlights the application of different computational methods in the study of pyridine N-oxides.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) (B3LYP, B3PW91, M06) | Calculation of heats of formation and bond dissociation energies. | Provided reliable thermochemical data and insights into N-O bond strength. nih.govworldscientific.commdpi.comresearchgate.net |
| Ab initio (CBS-4M) | Calculation of heats of formation. | Used in conjunction with DFT for accurate HOF predictions. worldscientific.com |
| Kohn-Sham Density Functional Theory (KS-DFT) | Analysis of reaction intermediates and final products. | Verified the postulated regio- and stereoselectivity in annulation reactions. mdpi.com |
Q & A
Q. What are the established synthetic routes for (1-Oxido-2-pyridinyl)(phenyl)methanone, and how are reaction conditions optimized to minimize side products?
The synthesis of pyridinone-containing methanones often involves Friedel-Crafts acylation, where a Lewis acid catalyst (e.g., AlCl₃) facilitates the reaction between acyl chlorides and aromatic substrates under anhydrous conditions. Temperature control (typically 0–50°C) is critical to avoid over-acylation or decomposition. Post-synthesis, column chromatography or recrystallization is used for purification. For analogs like [1,1’-Biphenyl]-2-yl(phenyl)methanone, continuous flow reactors improve scalability and yield in industrial settings .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the aromatic proton environment and carbonyl group presence. For example, the carbonyl carbon typically resonates at δ ~190–200 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy : Strong absorption bands near 1680–1700 cm⁻¹ indicate the ketone C=O stretch.
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts .
Q. What are the key biological or pharmacological applications of this compound in current research?
Pyridinone scaffolds are studied for their bioactivity, including antimicrobial and anticancer properties. The pyridinone oxygen may enhance hydrogen bonding with biological targets (e.g., enzymes or DNA). Modifications to the phenyl or pyridinyl groups can optimize lipophilicity, improving membrane permeability for CNS-targeting drugs .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced stability or reactivity?
Density Functional Theory (DFT) calculations predict electron distribution, reaction intermediates, and transition states. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with redox potential or solubility. Molecular dynamics (MD) simulations assess interactions with biological membranes or proteins .
Q. What experimental strategies resolve contradictions in spectral data or unexpected reactivity of synthesized derivatives?
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to trace reaction pathways.
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., using NIST Chemistry WebBook ).
- Controlled Degradation Studies : Monitor stability under varying pH, temperature, or light exposure to identify degradation pathways .
Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral this compound derivatives?
Chiral Lewis acids (e.g., BINOL-based catalysts) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (1–10 mol%) are systematically varied. Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .
Q. What methodologies address discrepancies between in vitro and in vivo bioactivity data for this compound?
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in biological matrices.
- Protein Binding Assays : Evaluate serum protein binding (e.g., albumin) to explain reduced in vivo efficacy.
- Pharmacokinetic Modeling : Adjust dosing regimens based on half-life and bioavailability data from animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
